Boc-L-Aza-OH (CHA)

Description

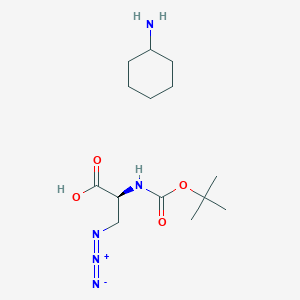

The exact mass of the compound (S)-2-t-Butyloxycarbonylamino-3-azidopropanoic acid cyclohexylamine (Boc-L-Aza-OH.CHA) is 329.20630436 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-L-Aza-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Aza-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4.C6H13N/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14);6H,1-5,7H2/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTIDHZIISJNBU-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Role of Boc-L-Aza-OH (CHA) in Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boc-L-Aza-OH (CHA), a protected form of the non-canonical amino acid L-azidohomoalanine (AHA), serves as a versatile building block in the realm of bioconjugation and drug discovery. Its integration into molecules of interest provides a crucial azide (B81097) handle for subsequent "click" chemistry reactions, enabling the efficient and specific linkage of diverse molecular entities. This technical guide delves into the core mechanism of Boc-L-Aza-OH (CHA) in the two principal forms of click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Core Functionality: An Azide Donor

At its heart, the mechanism of Boc-L-Aza-OH (CHA) in click chemistry is that of an azide-containing reactant. The azide group (-N₃) is the key functional moiety that participates in the cycloaddition reaction with an alkyne. The "Boc-L-Aza-OH" scaffold provides a stable, chiral amino acid-like structure that allows for its incorporation into peptides or other molecules using standard synthetic techniques, such as solid-phase peptide synthesis (SPPS).

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of the amino acid. This protection is crucial during synthesis to prevent unwanted side reactions. The cyclohexylamine (B46788) (CHA) salt form enhances the stability and handling of the compound.

Mechanism in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species.

The general mechanism for the CuAAC reaction is as follows:

-

Formation of Copper(I)-Acetylide: The reaction initiates with the formation of a copper(I)-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst.

-

Coordination of the Azide: The azide group of Boc-L-Aza-OH then coordinates to the copper acetylide.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Rearrangement and Protonolysis: This intermediate rearranges to a more stable five-membered triazolyl-copper species. Subsequent protonolysis releases the 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.

The Boc protecting group on the L-azidohomoalanine backbone of Boc-L-Aza-OH (CHA) does not directly participate in the cycloaddition. However, its presence is critical for synthetic strategies, preventing the amine from engaging in undesired reactions during the coupling of the alkyne partner or other synthetic steps. Following the successful click reaction, the Boc group can be readily removed under acidic conditions to reveal the free amine for further functionalization if required.

DOT script for CuAAC Signaling Pathway

Caption: The catalytic cycle of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition, which is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.

The mechanism of SPAAC is a concerted [3+2] cycloaddition:

-

Activation through Ring Strain: The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction.

-

Concerted Cycloaddition: The azide group of Boc-L-Aza-OH reacts directly with the strained alkyne in a concerted fashion, without the need for a catalyst. This reaction proceeds through a single transition state to form the triazole product.

Similar to CuAAC, the Boc group on Boc-L-Aza-OH (CHA) does not participate in the reaction but serves as a protecting group for the amine. The CHA salt form is also not directly involved in the reaction mechanism but ensures the stability and ease of handling of the reagent.

DOT script for SPAAC Signaling Pathway

Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Summary

Currently, there is a lack of publicly available, direct comparative quantitative data specifically for Boc-L-Aza-OH (CHA) in click chemistry reactions. The reactivity is generally considered to be in line with other small molecule azides. The tables below provide a general overview of the expected performance based on the known characteristics of CuAAC and SPAAC reactions.

Table 1: General Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Alkyne Partner | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Biocompatibility | Lower (due to copper toxicity) | Higher (copper-free) |

| Reaction Rate | Generally faster | Can be slower, but highly dependent on the cyclooctyne |

| Regioselectivity | High (1,4-disubstituted triazole) | Mixture of regioisomers possible, but often one is favored |

Experimental Protocols

Detailed experimental protocols for click chemistry are highly dependent on the specific substrates, solvents, and desired scale. The following provides a general framework for using Boc-L-Aza-OH (CHA) in both CuAAC and SPAAC reactions.

General Workflow for Click Chemistry using Boc-L-Aza-OH (CHA)

DOT script for General Workflow

Caption: A generalized workflow for performing a click chemistry reaction.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Boc-L-Aza-OH (CHA)

-

Terminal alkyne-containing molecule

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF)

Procedure:

-

Dissolve Boc-L-Aza-OH (CHA) (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 1-5 mol%).

-

In another vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%).

-

To the reaction mixture containing the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The order of addition can be critical.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst.

-

The product is then isolated through standard work-up procedures (e.g., extraction) and purified by column chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Boc-L-Aza-OH (CHA)

-

Strained cyclooctyne (e.g., DBCO or BCN derivative)

-

Biocompatible solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

-

Dissolve Boc-L-Aza-OH (CHA) (1 equivalent) and the strained cyclooctyne (1-1.5 equivalents) in the chosen solvent.

-

Stir the reaction mixture at room temperature or 37 °C for applications in biological systems.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

As no catalyst is used, the work-up is often simpler. The product can be isolated directly or after a simple purification step like preparative HPLC.

Conclusion

Boc-L-Aza-OH (CHA) is a valuable reagent that provides a protected azide handle for facile incorporation into a wide range of molecules. Its mechanism in click chemistry is centered around the reactivity of the azide group in either copper-catalyzed or strain-promoted cycloaddition reactions. The choice between CuAAC and SPAAC will depend on the specific application, with considerations for biocompatibility, reaction kinetics, and the nature of the alkyne partner. While specific quantitative data for this particular reagent is not extensively documented in a comparative manner, its performance is expected to be consistent with that of other small molecule azides in these highly reliable and versatile ligation reactions. The provided protocols offer a starting point for researchers to utilize Boc-L-Aza-OH (CHA) in their synthetic endeavors.

An In-depth Technical Guide to the Synthesis and Characterization of Boc-L-Aza-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Aza-OH (CHA), the cyclohexylammonium salt of N-tert-butyloxycarbonyl-L-azidohomoalanine, is a crucial building block in modern chemical biology and drug development. Its azido (B1232118) functionality serves as a versatile chemical handle for bioorthogonal conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry".[1] This allows for the precise and efficient labeling of biomolecules, the synthesis of antibody-drug conjugates (ADCs), and the development of novel peptide-based therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of Boc-L-Aza-OH (CHA), including detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of Boc-L-Aza-OH (CHA)

The synthesis of Boc-L-Aza-OH (CHA) is a multi-step process that begins with a suitable protected amino acid precursor. A common and scalable route involves the synthesis of L-azidohomoalanine (L-Aha) from readily available starting materials, followed by the introduction of the Boc protecting group and subsequent formation of the cyclohexylammonium salt to improve stability and handling.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a three-stage process:

-

Synthesis of L-Azidohomoalanine (L-Aha): This is the core of the synthesis, where the azido group is introduced. A reliable method starts from N-Boc-L-aspartic acid β-benzyl ester.

-

Boc Protection: The free amino group of L-Aha is protected with a tert-butyloxycarbonyl (Boc) group.

-

Cyclohexylammonium (CHA) Salt Formation: The final Boc-L-Aza-OH is converted to its cyclohexylammonium salt for enhanced stability and ease of handling.

Experimental Protocols

Stage 1: Synthesis of L-Azidohomoalanine (L-Aha) from N-Boc-L-aspartic acid β-benzyl ester

This protocol is adapted from a scalable route for L-azidohomoalanine synthesis.

-

Reduction of the Carboxylic Acid:

-

Dissolve N-Boc-L-aspartic acid β-benzyl ester in anhydrous tetrahydrofuran (B95107) (THF) and cool to -15 °C.

-

Add N-methylmorpholine followed by a dropwise addition of isobutyl chloroformate, maintaining the temperature below -10 °C.

-

After stirring for 15 minutes, filter the resulting precipitate.

-

To the filtrate, add a solution of sodium borohydride (B1222165) in water dropwise, keeping the temperature below -10 °C.

-

After the reaction is complete, quench with acetic acid and extract the product with ethyl acetate.

-

The organic layers are combined, washed, dried, and concentrated to yield the alcohol intermediate.

-

-

Mesylation and Azidation:

-

Dissolve the alcohol intermediate in dichloromethane (B109758) (DCM) and cool to 0 °C.

-

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

-

After stirring, wash the reaction mixture, dry the organic layer, and concentrate to obtain the mesylate.

-

Dissolve the mesylate in dimethylformamide (DMF) and add sodium azide. Heat the mixture to 65 °C.

-

After the reaction, cool the mixture, add water, and extract with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated to yield the azido intermediate.

-

-

Deprotection:

-

Cleave the Boc and benzyl (B1604629) protecting groups sequentially using appropriate acidic and/or hydrogenolysis conditions to yield L-azidohomoalanine hydrochloride.

-

Stage 2: Boc Protection of L-Azidohomoalanine

-

Dissolve L-azidohomoalanine hydrochloride in a mixture of dioxane and water.

-

Add a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-L-Aza-OH as a free acid.

Stage 3: Formation of the Cyclohexylammonium (CHA) Salt

-

Dissolve the crude Boc-L-Aza-OH free acid in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add one equivalent of cyclohexylamine with stirring.

-

The cyclohexylammonium salt will typically precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield the final product, Boc-L-Aza-OH (CHA).

Characterization of Boc-L-Aza-OH (CHA)

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Boc-L-Aza-OH (CHA). The following are key analytical techniques and expected data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₇N₅O₄ |

| Molecular Weight | 329.4 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Store at -20°C for long-term stability |

Spectroscopic and Chromatographic Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the α-proton of the amino acid, protons of the butyric acid side chain, and protons of the cyclohexylammonium counterion. The spectrum for L-Aha·HCl in D₂O shows peaks between 2.09 and 2.33 ppm.[2] |

| ¹³C NMR | Carbon signals for the Boc group (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), the carbonyl carbon of the carboxylic acid (~175 ppm), and carbons of the amino acid backbone and the cyclohexylammonium ion. |

| Mass Spectrometry (ESI-MS) | Expected m/z for the free acid [M-H]⁻: 244.1. Expected m/z for the free acid [M+H]⁺: 246.1. |

| HPLC (Purity) | A single major peak indicating high purity (>95%). The specific retention time will depend on the column, mobile phase, and other chromatographic conditions used. |

| FT-IR | Characteristic absorption bands for the azide group (N₃) around 2100 cm⁻¹, the carbamate (B1207046) carbonyl (C=O) of the Boc group around 1690 cm⁻¹, and the carboxylic acid O-H and C=O stretches. |

Characterization Workflow

Applications in Drug Discovery and Development

Boc-L-Aza-OH (CHA) is a key reagent in various bioconjugation strategies.

The ability to introduce an azide group into peptides and other molecules opens up a vast array of possibilities for creating complex, functional biomolecules with therapeutic and diagnostic potential. The stability and handling advantages of the Boc-protected, CHA salt form make it a preferred choice for researchers in demanding synthetic applications.

Conclusion

References

An In-depth Technical Guide to Boc-L-Aza-OH (CHA): Chemical Properties and Stability for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Aza-OH (CHA), chemically known as the cyclohexylammonium (CHA) salt of N-α-tert-butyloxycarbonyl-3-azido-L-alanine, is a pivotal reagent in the field of bioconjugation and drug development. Its unique structure, incorporating a protected amino acid moiety and a bioorthogonal azido (B1232118) group, makes it an invaluable tool for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide provides a comprehensive overview of its chemical properties, stability profile, and experimental considerations to facilitate its effective use in research and development.

Chemical Properties

Boc-L-Aza-OH (CHA) is a white crystalline powder. The cyclohexylammonium salt form enhances its stability and improves its handling characteristics compared to the free acid.[1]

| Property | Value | Reference |

| Synonyms | N-α-tert-butyloxycarbonyl-3-azido-L-alanine cyclohexylammonium salt, Boc-L-Dap(N3)-OH·CHA, Boc-L-Ala(N3)-OH·CHA | [1] |

| Molecular Formula | C₁₄H₂₇N₅O₄ | [1] |

| Molecular Weight | 329.4 g/mol | [1] |

| CAS Number | 2098496-88-7 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 116 - 121 °C | [1] |

| Optical Rotation | [α]D20 = +30 ± 2º (c=1 in MeOH) | [1] |

Solubility

pKa

The pKa of the carboxylic acid group is a critical parameter for reaction optimization. While an experimental pKa value for Boc-L-Aza-OH (CHA) is not documented, the pKa of the β-amino group in similar 2,3-diaminopropionic acid derivatives incorporated into peptides is around 6.3.[3] This suggests that the protonation state of analogous structures can be sensitive to pH changes within a biologically relevant range.

Stability Profile

The stability of Boc-L-Aza-OH (CHA) is primarily governed by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the azide (B81097) moiety.

pH Stability

The Boc protecting group is known to be stable under neutral and basic conditions, making it compatible with a variety of reaction conditions in multi-step syntheses.[4] However, it is readily cleaved under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), will lead to the deprotection of the amine.[5]

Thermal Stability

Boc-protected amino acids are generally stable at ambient and refrigerated temperatures.[2] For long-term storage, it is recommended to store the compound at 0-8 °C.[1] The azide group is a high-energy functional group and, while generally stable in this molecular context, appropriate care should be taken to avoid exposure to harsh conditions such as high temperatures or strong reducing agents that are not part of a planned reaction.

Experimental Protocols

The primary application of Boc-L-Aza-OH (CHA) is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is renowned for its high efficiency, specificity, and biocompatibility.[6]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the bioconjugation of an alkyne-containing molecule with Boc-L-Aza-OH (CHA). Optimization of reagent concentrations and reaction time may be necessary for specific applications.

Materials:

-

Boc-L-Aza-OH (CHA)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Appropriate buffer (e.g., phosphate, HEPES) or solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Boc-L-Aza-OH (CHA) in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne-functionalized molecule to the desired final concentration in the chosen buffer or solvent system.

-

Add Boc-L-Aza-OH (CHA) to the reaction mixture. A slight excess (e.g., 1.2-2 equivalents) relative to the alkyne may be beneficial.

-

Prepare a premix of CuSO₄ and THPTA. A 1:5 molar ratio of Cu:ligand is often used to protect biomolecules from oxidative damage.[7]

-

Add the CuSO₄/THPTA premix to the reaction vessel.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature.

-

Reaction times can vary from minutes to several hours, depending on the reactivity of the substrates and the catalyst concentration. Reaction progress can be monitored by techniques such as LC-MS or TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be purified using standard techniques such as HPLC, column chromatography, or precipitation to isolate the desired triazole product.

-

If necessary, copper can be removed by treatment with a chelating agent like EDTA.[1]

-

Visualization of Key Processes

Boc Protection and Deprotection

The Boc group is a cornerstone of modern synthetic chemistry, enabling the protection and subsequent deprotection of amine functionalities.

Caption: Workflow of Boc protection and deprotection of an amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The CuAAC reaction is a highly reliable method for forming a stable triazole linkage between an azide and a terminal alkyne.

Caption: General workflow for a CuAAC reaction.

Safety and Handling

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Boc-L-Aza-OH (CHA). Work should be conducted in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9]

Conclusion

Boc-L-Aza-OH (CHA) is a versatile and valuable reagent for researchers engaged in peptide synthesis, bioconjugation, and the development of novel therapeutics. A thorough understanding of its chemical properties and stability is crucial for its successful application. The protocols and information provided in this guide are intended to serve as a foundational resource for the effective utilization of this powerful chemical tool.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-L-Dap(N3)-OH*CHA | 122225-54-1 | Benchchem [benchchem.com]

- 3. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Application of Boc-Protected Aza-Amino Acids and Related Compounds in Novel Azapeptide Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Boc-protected amino acid derivatives in the synthesis of novel azapeptides and functionally related peptide modifications. It clarifies the role of specific reagents, details experimental protocols, and presents quantitative data to support researchers in the field of peptide-based drug discovery.

Introduction: The Landscape of Azapeptides and Peptide Mimetics

Azapeptides are a class of peptide mimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification introduces significant changes to the peptide backbone, including altered conformational preferences and increased resistance to proteolytic degradation, making azapeptides highly valuable candidates for therapeutic development.[1][2] The synthesis of azapeptides typically relies on the incorporation of protected hydrazine (B178648) derivatives as precursors to the aza-amino acid residue.[1]

This guide will first clarify the identity and application of a commercially available reagent, Boc-L-Aza-OH (CHA), which, despite its name, is not a direct precursor for creating the azapeptide backbone. Subsequently, it will delve into the established methods for the synthesis of true azapeptides using Boc-protected aza-amino acid precursors.

Clarification of Boc-L-Aza-OH (CHA): An Azido-Amino Acid for Bioconjugation

Boc-L-Aza-OH (CHA) is the cyclohexylamine (B46788) salt of N-alpha-tert-butyloxycarbonyl-3-azido-L-alanine. The "Aza" in its common name refers to the azido (B1232118) (-N3) functional group, not the substitution of an α-carbon with nitrogen in the amino acid backbone. This compound is a valuable building block for introducing a bioorthogonal handle into a peptide sequence. The azide (B81097) group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the peptide with other molecules like imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG).

Below is a diagram illustrating the structural difference between Boc-L-Aza-OH (CHA) and a true Boc-protected aza-amino acid precursor.

Figure 1: Structural comparison of Boc-L-Aza-OH (CHA) and a true Boc-aza-amino acid precursor.

Synthesis of Azido-Peptides using Boc-L-Aza-OH (CHA)

The incorporation of Boc-L-Aza-OH (CHA), or more precisely, its free acid form, into a peptide sequence follows standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of Boc-L-Dap(N3)-OH in SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-alanine residue using a Boc protection strategy.

-

Resin Preparation: Swell the desired resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 1 hour.

-

First Amino Acid Attachment (if starting a new synthesis): Attach the C-terminal Boc-protected amino acid to the resin according to standard procedures (e.g., cesium salt method for Merrifield resin).

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM for 5 minutes (2x).

-

Wash the resin with DCM (3x).

-

-

Coupling of Boc-L-Dap(N3)-OH:

-

Dissolve Boc-L-Dap(N3)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFA/TIS/water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes typical yields for the coupling of azido-amino acids and the overall synthesis of azido-peptides.

| Step | Parameter | Typical Value | Reference |

| Coupling of Boc-L-Dap(N3)-OH | Coupling Efficiency | >95% | [3] |

| Overall Peptide Synthesis | Crude Purity (by HPLC) | 50-80% | [3] |

| After RP-HPLC Purification | Final Yield | 10-30% | [3] |

Experimental Workflow

The following diagram illustrates the workflow for incorporating an azido-amino acid into a peptide via SPPS.

Figure 2: Workflow for SPPS incorporation of Boc-L-Dap(N3)-OH.

Synthesis of True Azapeptides using Boc-Protected Hydrazine Precursors

The synthesis of azapeptides involves the incorporation of N'-substituted, N-protected hydrazines, which serve as the aza-amino acid precursors. The Boc group is a commonly used protecting group for the N-terminus in this process.

Experimental Protocol: Solid-Phase Azapeptide Synthesis (Boc Strategy)

This protocol outlines a general method for incorporating a Boc-protected aza-amino acid into a peptide sequence on a solid support.

-

Resin and Peptide Chain Preparation: The peptide chain is assembled on a suitable resin (e.g., MBHA resin) up to the residue preceding the desired aza-amino acid insertion point, using standard Boc-SPPS protocols.

-

Boc Deprotection of the N-terminal Amino Group: Perform Boc deprotection and neutralization as described in section 3.1.

-

Activation and Coupling of the Boc-Aza-Amino Acid Precursor:

-

The Boc-aza-amino acid precursor (a protected N'-substituted hydrazine) must be activated to form a reactive intermediate. This is a critical step and can be achieved using several methods:

-

Phosgene (B1210022) or Triphosgene (B27547): Reaction of the Boc-protected hydrazine with phosgene or a safer alternative like triphosgene generates a highly reactive N-carbonyl chloride intermediate.

-

Submonomer Strategy: This involves the on-resin formation of a semicarbazone, followed by N-alkylation to introduce the desired side chain.[2]

-

-

The activated aza-amino acid is then coupled to the N-terminal amine of the resin-bound peptide. Reaction times are often longer than for standard amino acid couplings.

-

-

Coupling of the Subsequent Amino Acid: The N-terminus of the newly incorporated aza-amino acid residue is a semicarbazide, which is less nucleophilic than a standard amine. Therefore, the coupling of the next amino acid requires robust activation conditions (e.g., using HATU or HBTU) and may require longer reaction times or double coupling.

-

Chain Elongation, Cleavage, and Purification: Continue with standard Boc-SPPS cycles for the remainder of the peptide sequence. Final cleavage and purification are performed as described in section 3.1.

Quantitative Data

The synthesis of azapeptides can be more challenging than standard peptide synthesis, which is reflected in the yields.

| Step | Parameter | Typical Value | Reference |

| Aza-amino acid coupling | Coupling Efficiency | 70-95% | [2][4] |

| Subsequent amino acid coupling | Coupling Efficiency | 60-90% | [2] |

| Overall Azapeptide Synthesis | Final Yield after Purification | 5-20% | [2][4] |

Experimental Workflow

The following diagram illustrates the key steps in the incorporation of a Boc-protected aza-amino acid into a peptide chain.

Figure 3: Workflow for the incorporation of a Boc-protected aza-amino acid in SPPS.

Application in Drug Discovery: Azapeptides as GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets, and many endogenous GPCR ligands are peptides.[5][6] Azapeptide analogues of these endogenous ligands are of great interest in drug discovery due to their potential for improved metabolic stability and altered receptor binding and signaling properties.[5]

GPCR Signaling Pathway

The binding of a ligand (such as an azapeptide) to a GPCR initiates a cascade of intracellular events. A simplified, canonical GPCR signaling pathway is depicted below.

Figure 4: Simplified canonical GPCR signaling pathway.

The development of novel azapeptides often involves screening libraries of these compounds against specific GPCRs to identify candidates with desired agonist or antagonist activity. The enhanced stability of azapeptides makes them particularly suitable for in vivo studies and as potential therapeutics.

Conclusion

This technical guide has clarified the distinct roles of Boc-L-Aza-OH (CHA) as an azido-amino acid for bioconjugation and true Boc-protected aza-amino acid precursors for the synthesis of azapeptides. Detailed experimental protocols and workflows for both types of peptide modifications have been provided, along with representative quantitative data. The application of azapeptides as modulators of GPCR signaling highlights their significant potential in modern drug discovery. Researchers and drug development professionals can leverage the information and methodologies presented herein to advance their work in creating novel and effective peptide-based therapeutics.

References

- 1. kirj.ee [kirj.ee]

- 2. researchgate.net [researchgate.net]

- 3. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Investigating the Role of Aza-Amino Acids in Peptide Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, primarily due to rapid degradation by proteases. A key strategy in peptidomimetic design is the substitution of the natural α-carbon of an amino acid with a nitrogen atom, creating an "aza-amino acid." This modification yields an aza-peptide, a class of molecules with profound implications for peptide structure, stability, and function. The replacement of the Cα-C(O) bond with a more rigid urea-like Nα-C(O) structure introduces significant conformational constraints and enhances resistance to enzymatic hydrolysis.[1][2] This guide provides an in-depth overview of the structural and functional consequences of aza-amino acid incorporation, detailed experimental protocols for their synthesis and analysis, and quantitative data to inform rational drug design.

The Structural Impact of Aza-Amino Acid Incorporation

The substitution of a backbone α-carbon with a nitrogen atom fundamentally alters the local geometry and conformational freedom of a peptide chain. This change has significant consequences for the secondary structure and overall topology of the peptide.

Conformational Preferences

Spectroscopic, crystallographic, and computational studies have consistently shown that aza-amino acid residues exhibit a strong propensity to induce turn conformations, particularly β-turns.[1][3] This is attributed to the altered bond angles and the reduced rotational freedom around the Nα-C(O) bond.[1]

-

β-Turn Formation: A single aza-amino acid can stabilize a β-turn structure, which is critical for mimicking the bioactive conformation of many natural peptides involved in receptor binding.[3][4] The introduction of two consecutive aza-amino acids has been shown to promote the formation of highly stable, hydrogen-bonded β-turn structures, even in aqueous media.

-

Helical Structures: In some contexts, particularly with consecutive aza-residues, the introduction of these non-natural amino acids can stabilize helical conformations, mimicking structures like the 3₁₀ helix.

-

β-Sheet Disruption: Conversely, the conformational rigidity imparted by aza-amino acids can be disruptive to β-sheet secondary structures. Studies have shown that substituting a valine with an aza-valine within a β-strand region significantly destabilizes β-hairpin formation.

The specific conformational outcome is highly dependent on the surrounding amino acid sequence and the nature of the aza-amino acid's side chain.[3]

Enhanced Enzymatic Stability

One of the most significant advantages of aza-peptides in drug development is their increased resistance to enzymatic degradation. The aza-peptide bond, which is technically a semicarbazide (B1199961) linkage, is not recognized efficiently by the active sites of many proteases.[2][5] This intrinsic stability leads to a longer biological half-life, a critical parameter for therapeutic efficacy. By strategically replacing amino acids at known protease cleavage sites, the bioavailability of a peptide can be dramatically extended.[6]

Quantitative Data on Aza-Peptide Activity and Stability

The strategic incorporation of aza-amino acids can dramatically alter the biological activity and pharmacokinetic properties of a peptide. The following tables summarize quantitative data from studies on various aza-peptide analogues, demonstrating the impact of these modifications.

Table 1: Stability and Activity of Aza-Analogues of FSSE/P5779

The tetrapeptide FSSE (P5779) is an inhibitor of the HMGB1/MD-2/TLR4 signaling pathway. Aza-scanning reveals that substitutions can significantly enhance stability while retaining or improving inhibitory activity.

| Compound Name | Sequence | Half-life (t½) in mouse whole blood (min) | MD-2 Binding Inhibition IC₅₀ (nM) |

| FSSE (Parent) | Phe-Ser-Ser-Glu | 2.0 | 68.5 |

| azaF¹SSazaE⁴ (51) | azaPhe-Ser-Ser-azaGlu | > 120 | 90.0 |

| azaF¹SSazaQ⁴ (57) | azaPhe-Ser-Ser-azaGln | > 120 | 83.0 |

| azaE⁴ analogue (53) | Phe-Ser-Ser-azaGlu | 2.6 ± 0.11 | > 1000 |

| azaF¹ analogue (55) | azaPhe-Ser-Ser-Glu | 24.4 ± 1.6 | 213 |

| Data sourced from Nature Communications (2022). |

Table 2: Receptor Binding Affinity of Aza-GHRP-6 Analogues

Growth Hormone Releasing Peptide-6 (GHRP-6) binds to both the CD36 receptor and the growth hormone secretagogue receptor 1a (GHS-R1a). Aza-substitutions have been used to create analogues with high selectivity for the CD36 receptor, which is a target for anti-angiogenic and anti-atherosclerotic therapies.[1][2][7]

| Compound Name | Sequence | CD36 IC₅₀ (µM) | GHS-R1a IC₅₀ (µM) | Selectivity for CD36 |

| GHRP-6 (Parent) | His-d-Trp-Ala-Trp-d-Phe-Lys-NH₂ | 1.82 | 0.003 | 1x |

| [aza-Phe⁴]-GHRP-6 | His-d-Trp-Ala-azaPhe-d-Phe-Lys-NH₂ | 1.34 | >10 | >1000-fold |

| [Ala¹, azaPhe²]-GHRP-6 | Ala-aza(d-Phe)-Ala-Trp-d-Phe-Lys-NH₂ | 1.70 | >10 | >1000-fold |

| [azaLeu³]-GHRP-6 | His-d-Trp-azaLeu-Trp-d-Phe-Lys-NH₂ | 3.50 | >10 | >1000-fold |

| [azaPro³]-GHRP-6 (71) | His-d-Trp-azaPro-Trp-d-Phe-Lys-NH₂ | 9.81 | No binding | Selective |

| Data sourced from J Med Chem (2012) and other related studies.[1][2][7] |

Table 3: Inhibition of Proteases by Aza-Peptide Analogues

Aza-peptides can be designed as potent inhibitors of various proteases by placing the aza-residue at the P1 position, mimicking the substrate but resisting cleavage.

| Compound | Target Enzyme | IC₅₀ (µM) |

| Cbz-Leu-Leu-azaLeu-CH=CH-COOEt | Human 20S Proteasome (CT-L) | 3.7 ± 2.6 |

| Cbz-Asp-Glu-Val-azaAsp-COMe | Caspase-3 | 0.011 ± 0.001 |

| Cbz-Asp-Glu-Val-azaAsp-CHO | Caspase-3 | 0.0007 ± 0.0001 |

| Aza-Asn Aldehyde Analogue (11) | I. ricinus Legumain | 17.82 |

| Aza-Asn Aldehyde Analogue (11) | S. mansoni Legumain | 22.23 |

| Data sourced from J Med Chem (2018) and Bioorg Med Chem Lett (2017).[8][9] |

Experimental Protocols

The synthesis and analysis of aza-peptides require specialized protocols that adapt standard peptide chemistry techniques to accommodate the unique properties of aza-amino acids.

Solid-Phase Synthesis of Aza-Peptides (Submonomer Method)

The submonomer method allows for the versatile construction of aza-peptides on a solid support without the need to pre-synthesize aza-amino acid monomers in solution.[1][10] This protocol outlines a general three-step process for incorporating an aza-residue.[1][7]

Materials:

-

Resin: Rink Amide or Wang resin pre-loaded with the first amino acid.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Pyridine.

-

Reagents for Step 1 (Acylation): Hydrazone (e.g., benzophenone (B1666685) hydrazone), p-nitrophenyl chloroformate, Diisopropylethylamine (DIPEA).

-

Reagents for Step 2 (Alkylation): Alkyl halide (e.g., benzyl (B1604629) bromide for azaPhe), a non-nucleophilic base (e.g., phosphazene base P1-t-Bu).

-

Reagents for Step 3 (Deprotection): Hydroxylamine hydrochloride (NH₂OH·HCl).

-

Standard Fmoc-SPPS reagents: Fmoc-protected amino acids, coupling agents (e.g., DIC/Oxyma), 20% piperidine (B6355638) in DMF.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS).

Protocol:

-

Resin Preparation:

-

Swell the resin in DMF in a fritted syringe reaction vessel for 30 minutes.

-

Perform standard Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine of the growing peptide chain.

-

-

Step A: Acylation with Activated Carbazate (B1233558) (Aza-Glycine Incorporation)

-

In a separate flask, prepare the activated carbazate in situ. Mix the desired hydrazone (e.g., benzophenone hydrazone, 3 eq.) and p-nitrophenyl chloroformate (3 eq.) in DCM at 0°C.

-

Add the activated carbazate solution to the resin, followed by DIPEA (5 eq.).

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DCM and DMF. This step results in a resin-bound semicarbazone, equivalent to an aza-glycine residue.

-

-

Step B: Regioselective Semicarbazone Alkylation (Side Chain Installation)

-

Add the desired alkyl halide (e.g., benzyl bromide for azaPhe, 5-10 eq.) and a suitable base (e.g., P1-t-Bu, 5 eq.) in DMF to the resin.

-

Agitate the reaction for 12-16 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Step C: Chemoselective Semicarbazone Deprotection

-

Prepare a solution of NH₂OH·HCl (10 eq.) in pyridine.

-

Add the solution to the resin and heat at 60°C for 12 hours. This trans-imination reaction removes the protecting group, revealing the semicarbazide N-terminus of the newly formed aza-amino acid residue.[1]

-

Wash the resin thoroughly with DMF and DCM.

-

-

Peptide Chain Elongation:

-

Continue the peptide synthesis by coupling the next standard Fmoc-amino acid to the N-terminus of the aza-residue using standard SPPS coupling conditions (e.g., Fmoc-AA-OH (5 eq.), DIC (10 eq.), Oxyma (5 eq.) in DMF). Note that this acylation step on the semicarbazide nitrogen can be slower than a standard amide bond formation and may require longer coupling times or microwave assistance.[2]

-

-

Cleavage and Purification:

-

Once the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/H₂O/TIPS) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Purification by Reverse-Phase HPLC

Equipment:

-

Preparative or semi-preparative HPLC system with a UV detector.

-

Column: C18 wide-pore column (e.g., 10 µm particle size).

-

Solvents:

-

Solvent A: 0.1% TFA in deionized water.

-

Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Protocol:

-

Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of Solvent A, with a small amount of Solvent B or DMSO if necessary to aid solubility.

-

Method Development (Analytical Scale):

-

Inject a small amount of the crude peptide onto an analytical C18 column.

-

Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.

-

-

Preparative Run:

-

Equilibrate the preparative C18 column with the starting percentage of Solvent B.

-

Inject the dissolved crude peptide.

-

Run a focused, shallow gradient based on the analytical run (e.g., increase Solvent B by 0.5-1.0% per minute) around the elution point of the target peptide.[9][11]

-

Monitor the elution at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified aza-peptide as a white, fluffy powder.

Conformational Analysis by NMR Spectroscopy

2D NMR techniques, particularly NOESY and ROESY, are essential for determining the solution-phase conformation of aza-peptides by measuring through-space proton-proton distances.

Sample Preparation:

-

Dissolve 1-2 mg of the purified, lyophilized aza-peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or 9:1 H₂O/D₂O for observing amide protons). A concentration of 1-2 mM is a good starting point.

-

Transfer the sample to a high-quality NMR tube.

Data Acquisition:

-

1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and peak dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled spin systems corresponding to individual amino acid residues.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

-

Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å). This is the primary experiment for obtaining distance restraints.[8]

-

For medium-sized peptides (MW ~700-1500 Da) where the NOE may be close to zero, acquire a ROESY spectrum instead. The ROE is always positive regardless of molecular weight.

-

Use a mixing time appropriate for the molecule's size (e.g., 100-300 ms (B15284909) for peptides).

-

Data Analysis:

-

Resonance Assignment: Use the TOCSY spectrum to assign protons within each amino acid's spin system. Use the NOESY/ROESY spectrum to make sequential assignments (dαN(i, i+1), dNN(i, i+1)) by identifying cross-peaks between adjacent residues.

-

Structural Restraints: Identify key NOE cross-peaks that are indicative of specific secondary structures. For example, a strong dNN(i, i+1) NOE is characteristic of a turn or helical conformation.

-

Structure Calculation: Use the assigned NOE cross-peaks as distance restraints in molecular dynamics and structure calculation software (e.g., CYANA, CNS) to generate an ensemble of 3D structures consistent with the NMR data.[12]

Structure Determination by X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state, offering valuable validation for conformational preferences observed in solution.

Protocol Overview:

-

Crystallization Screening:

-

Prepare a highly concentrated solution (e.g., 10-20 mg/mL) of the purified aza-peptide.

-

Use commercial screening kits (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions (precipitants, buffers, salts, pH) via sitting-drop or hanging-drop vapor diffusion.

-

-

Crystal Optimization: Once initial hits (small crystals) are identified, optimize the conditions (e.g., vary precipitant concentration, pH) to grow larger, single crystals suitable for diffraction.

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest a single crystal from the drop using a small loop.

-

Briefly soak the crystal in a cryo-protectant solution (often the mother liquor supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice crystal formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and reflection intensities.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or experimental phasing.

-

Build an atomic model of the aza-peptide into the resulting electron density map.

-

Refine the model against the diffraction data to improve its fit and geometry, resulting in the final crystal structure.[13]

-

Visualizing Aza-Peptide Workflows and Pathways

Graphviz diagrams are used to illustrate key logical and experimental flows in aza-peptide research and development.

Aza-Peptide Drug Discovery Workflow

The development of aza-peptide therapeutics follows a structured workflow from initial design to preclinical evaluation.

Caption: A typical workflow for the discovery and development of aza-peptide therapeutics.

HMGB1/MD-2/TLR4 Signaling Pathway and Inhibition

Aza-peptides have been developed to inhibit the pro-inflammatory signaling cascade initiated by the damage-associated molecular pattern (DAMP) molecule HMGB1. Disulfide HMGB1 binds to the co-receptor MD-2, which then forms a complex with Toll-like receptor 4 (TLR4), triggering downstream signaling.[10][15]

Caption: Inhibition of the HMGB1-mediated TLR4 signaling pathway by an aza-peptide antagonist.

General Workflow for Aza-Residue Incorporation via SPPS

This diagram illustrates the core cycle of incorporating a single aza-amino acid into a growing peptide chain on a solid support.

Caption: The submonomer cycle for incorporating an aza-amino acid during Solid-Phase Peptide Synthesis.

Conclusion

Aza-amino acids are a powerful tool in peptidomimetic chemistry, offering a reliable strategy to overcome the inherent instability of natural peptides. By inducing specific secondary structures and providing robust resistance to proteolysis, aza-peptides can exhibit enhanced biological activity, selectivity, and bioavailability. The development of more efficient and automatable synthetic methods continues to lower the barrier to entry for their creation and screening. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the foundational knowledge required to harness the potential of aza-peptides in the design of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. themoonlight.io [themoonlight.io]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Toll-like receptor 4 signaling: A common pathway for interactions between prooxidants and extracellular disulfide high mobility group box 1 (HMGB1) protein-coupled activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Solid phase submonomer azapeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. hplc.eu [hplc.eu]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MicroED sample preparation and data collection for protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MD-2 is required for disulfide HMGB1–dependent TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Selectivity of the Azide Group in Boc-L-Azido-Amino Acids

For researchers, scientists, and drug development professionals, understanding the chemical behavior of bioorthogonal functional groups is paramount. This guide provides a comprehensive overview of the reactivity and selectivity of the azide (B81097) moiety in Boc-L-azido-amino acids, such as Boc-L-azidoalanine and Boc-L-azidohomoalanine (AHA). These compounds are crucial building blocks in peptide synthesis, bioconjugation, and the development of novel therapeutics.[1][2] The cyclohexylammonium (CHA) salt form of these acids is often used to improve their handling and stability.

The azide functional group is a cornerstone of bioorthogonal chemistry due to its small size, stability in biological systems, and specific reactivity.[3] Its primary reactions are characterized by high yields and chemoselectivity, allowing for the precise modification of biomolecules in complex environments.[4][5] This guide will delve into the three principal reactions of the azide group: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Reactivity of the Azide Group

The azide group (–N₃) is a versatile functional group in organic synthesis.[6] Generally, the terminal nitrogen atom is mildly nucleophilic, while the internal nitrogen can be electrophilic.[6][7] This dual nature allows for a range of selective reactions. In the context of Boc-L-azido-amino acids, the azide group is remarkably stable towards many reagents and conditions used in peptide synthesis, making it an excellent bioorthogonal handle.[1]

The primary reactions exploited for bioconjugation are:

-

Staudinger Ligation: The reaction of an azide with a phosphine (B1218219) to form an amide bond. This reaction is highly chemoselective and proceeds under mild, aqueous conditions.[8][9]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient 'click' reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable 1,2,3-triazole linkage.[10][11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145) to achieve rapid ligation at physiological conditions.[12][13]

The choice of reaction often depends on the specific application, considering factors like the presence of a copper catalyst, reaction kinetics, and potential steric hindrance.[5]

Quantitative Data on Azide Group Reactivity

The kinetics of these bioorthogonal reactions are a critical factor in their application. The following tables summarize key quantitative data for the Staudinger Ligation, CuAAC, and SPAAC.

Table 1: Reaction Kinetics of Staudinger Ligation

| Phosphine Reagent | Azide Substrate | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Solvent System | Reference |

| (Diphenylphosphino)methanethiol | Azido-glycyl peptide | 7.7 x 10⁻³ | THF/Water | [1][14] |

| Triarylphosphine | Azidohomoalanine in protein | ~0.001 | Aqueous Buffer | [5] |

Table 2: Reaction Kinetics of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Substrate | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Catalyst/Ligand | Reference |

| Phenylacetylene | Benzyl (B1604629) azide | >1 (estimated) | Cu(I) | [15] |

| Propargyl-modified biomolecule | Azido-modified biomolecule | 1-100 | Cu(I)/THPTA or TBTA | [5] |

Note: The rate of CuAAC is highly dependent on the ligand used to stabilize the copper(I) catalyst.

Table 3: Reaction Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Reagent | Azide Substrate | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Solvent System | Reference |

| BCN | Benzyl azide | 0.045 | CD₃CN | [16] |

| DIBAC | Benzyl azide | 0.311 | CD₃CN | [16] |

| DBCO | Benzyl azide | 0.1 - 1.0 | Various | [5] |

| BCN | Fluoroalkyl azide | ~0.1 | THF/Water (9:1) | [13] |

| DIBAC | Alkyl azide | ~0.05 | THF/Water (9:1) | [13] |

| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | Deuterated DMSO | [17] |

| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | Deuterated DMSO | [17] |

Experimental Protocols

Detailed methodologies for key experiments involving Boc-L-azido-amino acids are provided below.

Protocol 1: Synthesis of L-Azidohomoalanine (AHA) from N-Boc-L-aspartic acid β-benzyl ester

This protocol describes a scalable synthesis of L-azidohomoalanine.[18][19]

-

Reduction: To a solution of N-Boc-O-Bn-L-aspartic acid in dry THF at -10°C under a nitrogen atmosphere, add N-methylmorpholine followed by isobutyl chloroformate. After stirring for 10 minutes, filter the resulting precipitate and add the filtrate to a solution of sodium borohydride (B1222165) in water at 0°C. Stir for 1 hour.

-

Mesylation: To the resulting alcohol in THF at 0°C, add triethylamine (B128534) followed by methanesulfonyl chloride. Stir for 2 hours.

-

Azide Substitution: Add sodium azide to the mesylated intermediate in DMF and heat at 60°C for 12 hours.

-

Deprotection: The Boc and benzyl protecting groups can be removed sequentially using lithium hydroxide (B78521) followed by hydrochloric acid, or in a single step with boron tribromide.

-

Purification: The final L-azidohomoalanine hydrochloride can be purified by crystallization or ion-exchange chromatography.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol is adapted for the bioconjugation of a protein containing an azide group.[6][20][21]

-

Stock Solutions:

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 200 mM solution of THPTA ligand in water.

-

Prepare a 100 mM solution of sodium ascorbate (B8700270) in water (freshly made).

-

Prepare a 10 mM stock solution of the alkyne-modified probe in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.

-

Add the alkyne-probe to a final concentration of 100-500 µM (10-20 fold molar excess).

-

-

Catalyst Preparation:

-

In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes.

-

-

Reaction Initiation:

-

Add the CuSO₄/THPTA complex to the protein solution to a final concentration of 0.5-1 mM.

-

Add the sodium ascorbate solution to a final concentration of 2-5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove unreacted reagents by size-exclusion chromatography or dialysis.

-

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol describes the labeling of cell-surface proteins incorporating an azido-amino acid.[22][23]

-

Cell Culture and ncAA Incorporation:

-

Culture mammalian cells in a methionine-free medium supplemented with L-azidohomoalanine (AHA) for 12-24 hours to allow for incorporation into newly synthesized proteins.

-

-

Labeling Reaction:

-

Wash the cells with PBS to remove unincorporated AHA.

-

Add a solution of a cyclooctyne-functionalized dye (e.g., DBCO-fluorophore) in a serum-free medium to the cells at a final concentration of 10-100 µM.

-

-

Incubation:

-

Incubate the cells for 30-120 minutes at 37°C.

-

-

Washing and Analysis:

-

Wash the cells with PBS to remove the unreacted dye.

-

The labeled cells can then be analyzed by fluorescence microscopy or flow cytometry.

-

Protocol 4: Traceless Staudinger Ligation for Peptide Synthesis

This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azide.[24][25][26]

-

Reagent Preparation:

-

Synthesize the peptide fragments using standard solid-phase peptide synthesis. One peptide should have a C-terminal phosphinothioester, and the other an N-terminal α-azido acid.

-

-

Ligation Reaction:

-

Dissolve the two peptide fragments in a 1:1 mixture of THF and water.

-

The reaction is typically carried out at room temperature for 12-24 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the ligated peptide by reverse-phase HPLC.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of azido-amino acids.

Caption: Workflow for peptide synthesis via Traceless Staudinger Ligation.

Caption: Selectivity of azide group reactions with different partners.

References

- 1. raineslab.com [raineslab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Staudingerライゲーション反応 [sigmaaldrich.com]

- 10. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A concise and scalable route to L-azidohomoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lumiprobe.com [lumiprobe.com]

- 22. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 23. benchchem.com [benchchem.com]

- 24. raineslab.com [raineslab.com]

- 25. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 26. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Boc-L-Aza-OH Cyclohexylamine Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclohexylamine (B46788) (CHA) salt form of Boc-L-Aza-OH, a critical reagent in modern bioconjugation and drug development. The document details its chemical properties, synthesis, and applications, with a focus on its role in click chemistry for the generation of advanced therapeutics such as antibody-drug conjugates (ADCs).

Core Properties of Boc-L-Aza-OH CHA Salt

Boc-L-Aza-OH, in its cyclohexylamine salt form, is a stable, easy-to-handle precursor for the introduction of an azide-functionalized aza-amino acid residue into peptides and other molecules. The Boc (tert-butyloxycarbonyl) group provides acid-labile protection of the amine, while the cyclohexylamine salt form often improves the compound's crystallinity and handling properties compared to the free acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for Boc-L-Aza-OH CHA salt.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₄H₂₇N₅O₄ | Calculated |

| Molecular Weight | 329.40 g/mol | Calculated |

| CAS Number | 2098496-88-7 | MedChemExpress, TargetMol |

| Appearance | White to off-white solid | Typical for similar CHA salts of amino acids |

| Typical Purity | ≥98% | Based on data for similar commercial products |

| Solubility | Soluble in DMSO and DMF | General solubility for protected amino acids |

| Storage Conditions | Store at -20°C for long-term | Recommended for azido-containing compounds |

Synthesis and Salt Formation: Experimental Protocols

The synthesis of Boc-L-Aza-OH and its subsequent conversion to the CHA salt involves a multi-step process. Below are representative experimental protocols.

Synthesis of Boc-L-Aza-OH

The synthesis of aza-amino acids can be achieved through various routes. A common approach involves the use of a protected hydrazine (B178648) precursor.

Protocol: Synthesis of Boc-L-Aza-OH via N-Boc-hydrazine

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-hydrazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Acylation: Cool the solution to 0°C in an ice bath. Add a solution of an appropriate acylating agent, such as a chloroformate or an activated ester (e.g., 2-(tert-butoxycarbonyl)-2-methylpropanoic acid N-hydroxysuccinimide ester), dropwise to the hydrazine solution with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude Boc-L-Aza-OH.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain pure Boc-L-Aza-OH.

Formation of the Cyclohexylamine (CHA) Salt

The CHA salt is often prepared to improve the handling and stability of the final product.

Protocol: Formation of Boc-L-Aza-OH CHA Salt

-

Dissolution: Dissolve the purified Boc-L-Aza-OH (1 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Addition of Cyclohexylamine: To the stirred solution, add cyclohexylamine (1 equivalent) dropwise at room temperature.

-

Precipitation: The CHA salt will typically precipitate out of the solution as a white solid. If precipitation is slow, the solution can be cooled to 0-4°C to facilitate crystallization.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the cold solvent used for precipitation to remove any unreacted starting materials. Dry the solid under vacuum to a constant weight to yield the final Boc-L-Aza-OH CHA salt.

Application in Click Chemistry

Boc-L-Aza-OH CHA salt is a valuable reagent for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific.[1] The azide (B81097) moiety of Boc-L-Aza-OH can participate in two primary types of click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction for forming a stable triazole linkage between an azide and a terminal alkyne.

Experimental Protocol: CuAAC using Boc-L-Aza-OH CHA Salt

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).

-

Prepare a stock solution of Boc-L-Aza-OH CHA salt in the same solvent.

-

Prepare a stock solution of a copper(II) sulfate (CuSO₄).

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270).

-

Prepare a stock solution of a copper-chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), to stabilize the Cu(I) catalyst and protect biomolecules.

-

-

Reaction Mixture: In a microcentrifuge tube, combine the alkyne-containing molecule, Boc-L-Aza-OH CHA salt (typically in a slight molar excess), the copper ligand, and the copper(II) sulfate solution.

-

Initiation: Add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting triazole-linked product using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography, depending on the nature of the product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides.[1]

Experimental Protocol: SPAAC using Boc-L-Aza-OH CHA Salt

-

Reagent Preparation:

-

Prepare a stock solution of the strained alkyne-containing molecule (e.g., a DBCO-functionalized protein) in a biocompatible buffer.

-

Prepare a stock solution of Boc-L-Aza-OH CHA salt in a compatible solvent (e.g., DMSO).

-

-

Reaction Mixture: Combine the strained alkyne-containing molecule and a molar excess of the Boc-L-Aza-OH CHA salt solution.

-

Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentrations of the reactants.

-

Purification: Purify the product using a suitable chromatographic method to remove the unreacted Boc-L-Aza-OH CHA salt.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the application of Boc-L-Aza-OH CHA salt.

Caption: Workflow for the synthesis and CHA salt formation of Boc-L-Aza-OH.

Caption: Applications of Boc-L-Aza-OH CHA salt in click chemistry reactions.

Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC).

References

The Strategic Incorporation of Boc-L-Aza-Amino Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Azapeptides as Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, peptidomimetics represent a cornerstone in the development of novel therapeutics that combine the high potency and selectivity of natural peptides with improved pharmacokinetic profiles. Among these, azapeptides—in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom—have emerged as a particularly valuable class of compounds. This substitution introduces significant conformational constraints, often inducing β-turn structures, which can enhance binding affinity to biological targets.[1][2] Furthermore, the resulting semicarbazide (B1199961) linkage is resistant to enzymatic degradation, a critical advantage for overcoming the inherent instability of natural peptides.[3]

The synthesis of these sophisticated molecules is greatly facilitated by the use of N-terminally protected aza-amino acid building blocks, with the tert-butyloxycarbonyl (Boc) group being a widely employed protecting group in solid-phase peptide synthesis (SPPS). Boc-L-aza-amino acids, generically represented as Boc-L-Aza-OH (where the side chain can vary), serve as versatile precursors for the construction of a diverse array of bioactive azapeptides. This technical guide provides an in-depth overview of the applications of Boc-L-Aza-OH in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Medicinal Chemistry

The unique structural and chemical properties of azapeptides have led to their successful application in several therapeutic areas, most notably as enzyme inhibitors and receptor ligands.

Azapeptides as Enzyme Inhibitors

Azapeptides have been extensively explored as inhibitors of various classes of proteases, where the aza-amino acid residue can act as a transition-state mimic or introduce conformational rigidity that enhances binding to the active site.

-

Cysteine Protease Inhibitors: Azapeptides have shown significant promise as inhibitors of cysteine proteases, a class of enzymes implicated in numerous diseases, including cancer and parasitic infections.[4]

-

Caspase Inhibitors: Caspases are key mediators of apoptosis (programmed cell death), and their dysregulation is a hallmark of many diseases. Azapeptide-based inhibitors, particularly those incorporating an aza-Aspartic acid (Aza-Asp) residue, have been developed as potent and selective caspase inhibitors. Aza-peptide Michael acceptors and epoxides are two classes of such inhibitors that have demonstrated high efficacy.[5][6] For instance, the aza-peptide Michael acceptor Cbz-Asp-Glu-Val-AAsp-trans-CH=CH-CON(CH₂-1-Naphth)₂ is a highly potent inhibitor of caspase-3.[5]

-

Legumain Inhibitors: Legumain, or asparaginyl endopeptidase (AEP), is another cysteine protease that is overexpressed in several cancers and is involved in tumor progression and inflammation.[7][8] Aza-Asn derivatives have been successfully developed to inhibit legumain activity.[9]

-

-

HIV Protease Inhibitors: A notable success story in the clinical application of azapeptides is Atazanavir, an FDA-approved antiretroviral drug for the treatment of HIV-1 infection.[10] Atazanavir is an azapeptide protease inhibitor that selectively targets the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting the formation of mature, infectious virions.[11][12][13]

Table 1: Quantitative Data for Azapeptide Enzyme Inhibitors